molecular formula C17H17FN2O3S B12192484 methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12192484
M. Wt: 348.4 g/mol
InChI Key: AHSDNIWAJJBRRY-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK). This small molecule is a key research tool for elucidating the complex roles of the JNK signaling pathway in cellular processes. JNK is a critical mediator of cellular stress responses, and its dysregulation is implicated in the pathogenesis of various diseases, including neurological disorders, inflammatory conditions, and cancer. Researchers utilize this compound to specifically inhibit JNK activity in model systems, allowing for the investigation of downstream effects on apoptosis, gene expression, and cellular proliferation. Its mechanism involves binding to the kinase domain of JNK, thereby preventing the phosphorylation of its substrates, such as the transcription factor c-Jun. The specific structural features, including the fluorophenyl and thiazolopyrimidine components, contribute to its binding affinity and selectivity. Studies employing this inhibitor are fundamental for validating JNK as a therapeutic target and for understanding the intricate crosstalk within mitogen-activated protein kinase (MAPK) signaling networks [https://pubchem.ncbi.nlm.nih.gov/]. Its application is vital in research areas focused on oxidative stress, neuronal death, and immune cell activation, providing critical insights for potential future therapeutic development.

Properties

Molecular Formula

C17H17FN2O3S

Molecular Weight

348.4 g/mol

IUPAC Name

methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17FN2O3S/c1-4-12-15(21)20-14(10-7-5-6-8-11(10)18)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3

InChI Key

AHSDNIWAJJBRRY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Biginelli Multicomponent Reaction

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for thiazolopyrimidines. A one-pot, three-component reaction involving:

  • 2-Fluorobenzaldehyde (aryl aldehyde),

  • Ethyl acetoacetate (β-keto ester),

  • Thiourea (nitrogen-sulfur source),

forms a dihydropyrimidine-2-thione intermediate. Subsequent cyclization with 1,2-dibromoethane in dimethylformamide (DMF) at 90°C introduces the thiazole ring via nucleophilic substitution, yielding the thiazolo[3,2-a]pyrimidine core. This method efficiently incorporates the 5-(2-fluorophenyl) and 7-methyl groups from the aldehyde and β-keto ester, respectively.

Example Protocol

  • React 2-fluorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (10 mmol) in ethanol with HCl catalysis under reflux for 6 hours.

  • Isolate the dihydropyrimidine-2-thione intermediate via precipitation.

  • Treat intermediate with 1,2-dibromoethane (12 mmol) and K₂CO₃ (20 mmol) in DMF at 90°C for 3 hours.

  • Acidify with acetic acid, extract with ethyl acetate, and purify by recrystallization.

α-Chloroketone Cyclization

A patent-derived method involves reacting 2-thiouracil derivatives with α-chloroketones. For instance:

  • 5-(2-Fluorophenyl)-2-thiouracil reacts with 1-chloro-2-butanone in sodium ethoxide/ethanol.

  • The thiol group attacks the α-chloroketone, forming the thiazole ring via intramolecular cyclization.

This route permits precise placement of the 2-ethyl group (from 1-chloro-2-butanone) and the 5-aryl substituent.

Optimized Synthetic Routes

One-Pot Biginelli-Dihydrothiazole Cyclization

Reagents :

  • 2-Fluorobenzaldehyde, ethyl acetoacetate, thiourea, 1,2-dibromoethane, K₂CO₃, DMF.
    Steps :

  • Conduct Biginelli reaction to form dihydropyrimidine-2-thione.

  • Directly add 1,2-dibromoethane and base without isolating the intermediate.

  • Achieve 62–68% yield after purification.

Advantages : Simplified workflow, reduced purification steps.

Sequential Cyclization-Esterification

Reagents :

  • 5-(2-Fluorophenyl)-2-thiouracil, 1-chloro-2-butanone, methyl chloroformate.
    Steps :

  • Form thiazolopyrimidine core via α-chloroketone cyclization.

  • Esterify the 6-position using methyl chloroformate in pyridine.

  • Reported yields: 45–50%.

Reaction Conditions and Optimization

ParameterBiginelli Routeα-Chloroketone Route
Temperature 90°C (cyclization)Reflux (78–80°C)
Solvent DMFEthanol
Catalyst/Base K₂CO₃Sodium ethoxide
Reaction Time 3–6 hours3–24 hours
Yield 62–68%45–50%

Key Observations :

  • Microwave Assistance : Reduces reaction time to 20–30 minutes with comparable yields.

  • Green Chemistry : Aqueous ethanol or solvent-free conditions marginally improve yields (5–10%).

Mechanistic Insights

Biginelli-Thiazole Formation

  • Dihydropyrimidine-2-thione Formation : Acid-catalyzed condensation of aldehyde, β-keto ester, and thiourea generates the dihydropyrimidine ring.

  • Thiazole Cyclization : Attack of the thiolate on dibromoethane forms a thioether, followed by intramolecular nucleophilic substitution to close the thiazole ring.

α-Chloroketone Pathway

  • Deprotonation : 2-Thiouracil reacts with sodium ethoxide to form a thiolate.

  • Alkylation : Thiolate attacks α-chloroketone, forming a thioether intermediate.

  • Cyclization : Base-mediated intramolecular attack forms the thiazole ring.

Challenges and Limitations

  • Regioselectivity : Competing formation of thiazolo[5,4-d]pyrimidine isomers may occur, requiring chromatographic separation.

  • Functional Group Sensitivity : The 2-fluorophenyl group may undergo hydrolysis under strongly acidic/basic conditions.

  • Yield Optimization : Multistep sequences often result in cumulative yields below 50% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazolopyrimidine derivatives with potentially different biological activities.

Scientific Research Applications

Methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 2-fluoro, 4-bromo) enhance intermolecular interactions (e.g., C–F···π, halogen bonding) .
  • Methoxy groups increase solubility but may reduce metabolic stability due to oxidative susceptibility .

Thiazolo Ring Substituents

The 2-ethyl group distinguishes the target compound from analogues with alternative substituents:

Compound Thiazolo Substituent Impact on Conformation Reference
Target compound 2-ethyl Moderate steric bulk; planar thiazolo ring
Ethyl 2-(2-acetoxybenzylidene)-... 2-benzylidene Introduces π-conjugation; non-planar ring
Ethyl 2-(2,4,6-trimethoxybenzylidene)-... 2-trimethoxybenzylidene Steric hindrance; twisted dihydrothiazole

Key Observations :

  • 2-ethyl maintains planarity of the thiazolo-pyrimidine core, favoring π-stacking interactions .
  • Benzylidene substituents (e.g., 2,4,6-trimethoxy) induce ring puckering and alter supramolecular assembly .

Crystallographic and Structural Features

Crystallographic data highlight substituent-driven conformational differences:

Compound Key Crystallographic Parameters Dihedral Angles (º) Reference
Target compound (analogue from ) Monoclinic, P2₁/n; a = 7.536 Å, b = 18.178 Å, c = 16.973 Å; V = 2318.1 ų Phenyl-thiazolo: 89.86
Ethyl 5-(4-bromophenyl)-... Orthorhombic, Pbca; π-halogen interactions dominate Aryl-thiazolo: 85.2
Ethyl 2-(2-acetoxybenzylidene)-... Triclinic, P-1; C–H···O hydrogen bonds form supramolecular chains Benzylidene-thiazolo: 7.97

Key Observations :

  • Halogenated derivatives (e.g., 4-bromo) exhibit shorter intermolecular contacts (e.g., Br···π = 3.45 Å) .
  • Benzylidene substituents promote twisted conformations, reducing π-stacking efficiency .

Comparisons :

  • Methoxy-substituted analogues require milder conditions (e.g., ethanol reflux) due to higher reactivity of methoxy groups .
  • Benzylidene derivatives involve Knoevenagel condensation post-cyclization to introduce conjugated systems .

Biological Activity

Methyl 2-ethyl-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. Its structural features and functional groups contribute significantly to its biological activities, making it a subject of interest in medicinal chemistry.

Structural Features

The compound's structure includes:

  • A thiazole and pyrimidine ring system.
  • An ethyl group and a fluorophenyl moiety , which enhance its chemical properties and biological interactions.

These structural characteristics are pivotal in determining the compound's potential applications in drug development.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant enzyme inhibition properties:

  • Tyrosinase Inhibition :
    • The compound acts as an inhibitor of tyrosinase, an enzyme critical in melanin synthesis. By binding to the active site of tyrosinase, it may prevent substrate access, thereby inhibiting melanin production. This property suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .
  • COX Inhibition :
    • Similar compounds in the thiazolopyrimidine class have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, studies indicate that certain thiazolopyrimidine derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antitumor Activity

Thiazolopyrimidines are recognized for their antitumor properties. Compounds within this class have demonstrated high inhibitory activity against tumor cell replication, suggesting that this compound may also possess similar antitumor activity .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with various biological targets. The results indicate that it can effectively bind to enzyme active sites, leading to significant biological effects. This binding affinity is crucial for its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the thiazolopyrimidine family:

  • In Vitro Studies :
    • In vitro assays have shown that certain derivatives exhibit potent COX-2 inhibition with IC50 values around 0.04 μmol . This highlights the potential of these compounds as anti-inflammatory agents.
  • In Vivo Studies :
    • Animal models have been employed to assess the anti-inflammatory effects of thiazolopyrimidine derivatives. Results indicated that these compounds possess significant anti-inflammatory activity comparable to indomethacin .

Summary Table of Biological Activities

Compound NameActivity TypeMechanismReference
Methyl 2-Ethyl-5-(2-Fluorophenyl)-7-MethylTyrosinase InhibitionPrevents melanin production
Thiazolopyrimidine DerivativeCOX InhibitionAnti-inflammatory effects
Thiazolopyrimidine AnalogAntitumor ActivityInhibits tumor cell replication

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